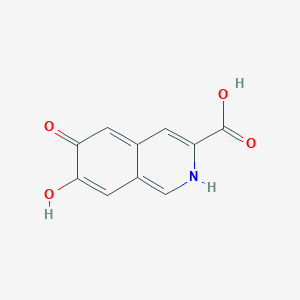
6,7-Dihydroxyisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxyisoquinoline-3-carboxylic acid (DHICA) is a naturally occurring compound found in various plant species, such as Mucuna pruriens and Cassia occidentalis. DHICA has been extensively studied for its potential use in the treatment of various diseases, such as Parkinson's disease, cancer, and diabetes.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the activity of various enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In Parkinson's disease, this compound has been shown to increase the levels of dopamine in the brain, which helps to alleviate the symptoms of the disease. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation. In cancer, this compound has been shown to induce apoptosis in cancer cells, which may help to inhibit tumor growth. In diabetes, this compound has been shown to have hypoglycemic effects, which may help to regulate blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Dihydroxyisoquinoline-3-carboxylic acid has several advantages for lab experiments, such as its availability, stability, and low toxicity. However, this compound also has some limitations, such as its low solubility in water, which may limit its bioavailability and efficacy. This compound also has a short half-life, which may limit its therapeutic potential.
Direcciones Futuras
For 6,7-Dihydroxyisoquinoline-3-carboxylic acid research include the development of novel this compound derivatives and the identification of new therapeutic targets.
Métodos De Síntesis
6,7-Dihydroxyisoquinoline-3-carboxylic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of this compound involves the reaction of isoquinoline-3-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Extraction of this compound from natural sources involves the isolation of the compound from the plant material using various solvents and purification methods.
Aplicaciones Científicas De Investigación
6,7-Dihydroxyisoquinoline-3-carboxylic acid has been extensively studied for its potential use in the treatment of various diseases. In Parkinson's disease, this compound has been shown to increase the levels of dopamine in the brain, which helps to alleviate the symptoms of the disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. In diabetes, this compound has been shown to have hypoglycemic effects, which may help to regulate blood sugar levels.
Propiedades
Número CAS |
146743-95-5 |
|---|---|
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
6,7-dihydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-2-5-1-7(10(14)15)11-4-6(5)3-9(8)13/h1-4,12-13H,(H,14,15) |
Clave InChI |
RJAAJMGPNUBHIP-UHFFFAOYSA-N |
SMILES isomérico |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)O |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)O |
SMILES canónico |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)O |
Sinónimos |
3-Isoquinolinecarboxylic acid, 6,7-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



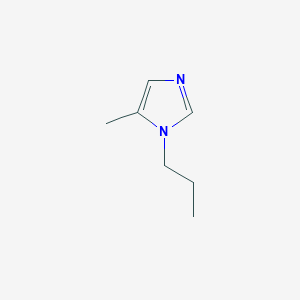
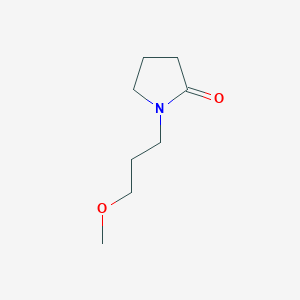
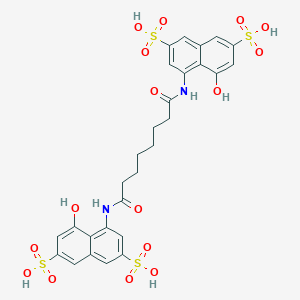
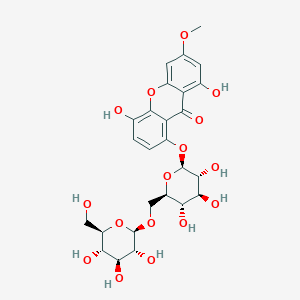
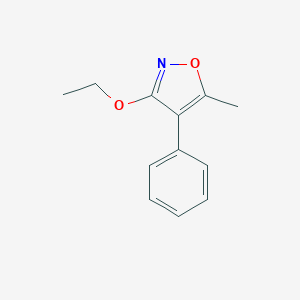
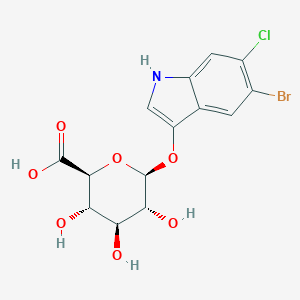
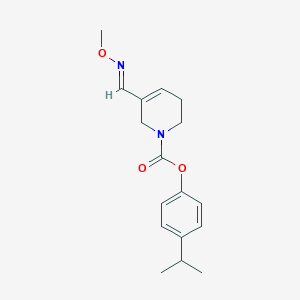
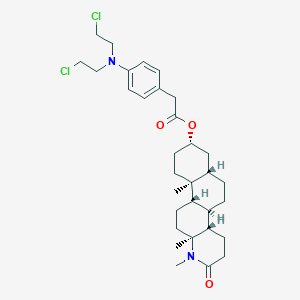
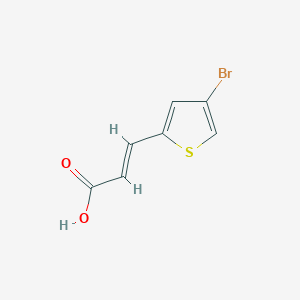
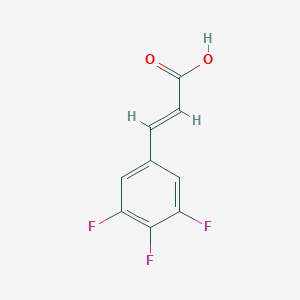
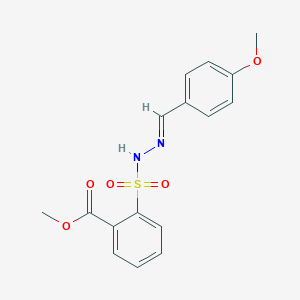
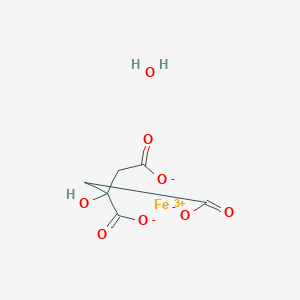
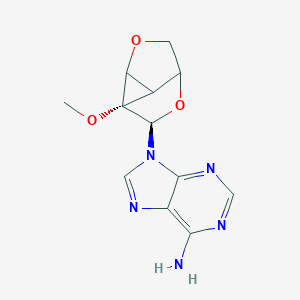
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)